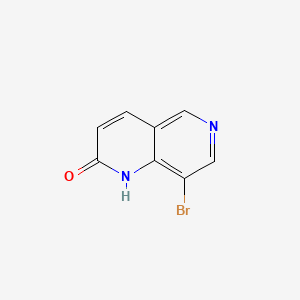

8-Bromo-1,6-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-Bromo-1,6-naphthyridin-2(1H)-one” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 .

Molecular Structure Analysis

The InChI code for “8-Bromo-1,6-naphthyridin-2(1H)-one” is 1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) .Physical And Chemical Properties Analysis

“8-Bromo-1,6-naphthyridin-2(1H)-one” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biomedical Applications

8-Bromo-1,6-naphthyridin-2(1H)-one is part of the 1,6-Naphthyridin-2(1H)-ones family, a subfamily of naphthyridines known as diazanaphthalenes. These compounds, including more than 17,000 variations, serve as ligands for various receptors in the body. Research highlights the diversity of substituents at different positions on the naphthyridin-2(1H)-one structure, the synthetic methods for their creation, and their broad biomedical applications, ranging from serving as protein kinase inhibitors to neuroprotective agents (Oliveras et al., 2021).

c-Met Kinase Inhibition

Investigations into the 1,6-naphthyridine motif led to the discovery of a new class of c-Met kinase inhibitors. These compounds, with a specific structural framework, showcased significant potency in inhibiting Met kinase activity, crucial in various biological processes related to cancer and other diseases (Wang et al., 2013).

Antimicrobial Applications

The naphthyridin-2(1H)-one framework has also been explored for antimicrobial properties. Novel derivatives have shown inhibiting activity against penicillin-binding protein, effectively combating bacterial strains like Staphylococcus aureus and Escherichia coli (Sakram et al., 2019).

Opto-Electrical Properties and Semiconductor Applications

4,8-Substituted 1,5-naphthyridines, including variants of 8-Bromo-1,6-naphthyridin-2(1H)-one, have been synthesized, showcasing high thermal robustness and opto-electrical properties, making them promising materials for organic semiconductor applications, particularly in OLED technology (Wang et al., 2012).

Efflux Pump Inhibition in Antibacterial Research

Research on 1,8-naphthyridine sulfonamides, closely related to 8-Bromo-1,6-naphthyridin-2(1H)-one, demonstrated potential inhibition of efflux pumps in multiresistant Staphylococcus aureus strains, indicating the possible use of these compounds in overcoming bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-bromo-1H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOLSUHXUOKZJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=NC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639956 |

Source

|

| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1,6-naphthyridin-2(1H)-one | |

CAS RN |

902837-41-6 |

Source

|

| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)